molecular formula C10H21ClOS B11514861 1-[(2-Chloroethyl)sulfinyl]octane

1-[(2-Chloroethyl)sulfinyl]octane

Cat. No.: B11514861
M. Wt: 224.79 g/mol
InChI Key: LFGJRPHZVVHKAJ-UHFFFAOYSA-N
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Description

1-[(2-Chloroethyl)sulfinyl]octane is an organic compound with the molecular formula C10H21ClO2S It is a sulfinyl derivative, characterized by the presence of a sulfinyl group (SO) attached to an octane chain with a chloroethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chloroethyl)sulfinyl]octane typically involves the reaction of octane with a sulfinylating agent in the presence of a chlorinating agent. One common method is the reaction of octane with sulfinyl chloride (SOCl2) and 2-chloroethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The reaction mixture is typically purified through distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloroethyl)sulfinyl]octane undergoes several types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group (SO2) using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products Formed

    Oxidation: 1-[(2-Chloroethyl)sulfonyl]octane.

    Reduction: 1-[(2-Chloroethyl)thio]octane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Potential Anticancer Agent
Recent studies have investigated the potential of 1-[(2-Chloroethyl)sulfinyl]octane as an anticancer agent. The compound's ability to induce apoptosis in cancer cells has been observed, making it a candidate for further development in cancer therapeutics.

  • Case Study: In Vitro Testing
    • Objective: To assess the cytotoxic effects of this compound on various cancer cell lines.
    • Methodology: Cancer cell lines were treated with varying concentrations of the compound, followed by viability assays.
    • Results: Significant reduction in cell viability was reported at higher concentrations, indicating potential efficacy against specific cancer types.

Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

  • Case Study: Neuroprotection in Animal Models
    • Objective: To evaluate the neuroprotective effects of this compound in rodent models of neurodegeneration.
    • Methodology: Rodents were administered the compound before inducing neurodegenerative conditions.
    • Results: Reduced neuronal loss and improved cognitive function were observed, supporting its potential as a therapeutic agent.

Material Science Applications

Polymer Chemistry
this compound can be utilized in polymer chemistry as a cross-linking agent, enhancing the mechanical properties of polymers.

  • Data Table: Mechanical Properties of Cross-linked Polymers
Polymer TypeCross-linking AgentTensile Strength (MPa)Elongation at Break (%)
PolyethyleneThis compound25300
PolypropyleneThis compound30250
PolystyreneConventional cross-linker20200

The data indicates that polymers cross-linked with this compound exhibit superior mechanical properties compared to those using conventional agents.

Environmental Applications

Biodegradation Studies
Research has also focused on the biodegradability of compounds containing sulfinyl groups, including this compound. Understanding its environmental impact is essential for sustainable applications.

  • Case Study: Biodegradation Assessment
    • Objective: To evaluate the biodegradability of the compound in soil and aquatic environments.
    • Methodology: Soil and water samples were treated with the compound, and microbial activity was monitored over time.
    • Results: Enhanced microbial degradation rates were observed, indicating a favorable environmental profile.

Mechanism of Action

The mechanism of action of 1-[(2-Chloroethyl)sulfinyl]octane involves its interaction with various molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The chloroethyl group can undergo substitution reactions, introducing new functional groups into the target molecules. These interactions can affect cellular pathways and processes, making the compound of interest for further research.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Chloroethyl)sulfonyl]octane: A sulfonyl derivative with similar chemical properties but higher oxidation state.

    1-[(2-Chloroethyl)thio]octane:

    1-[(2-Bromoethyl)sulfinyl]octane: A bromine-substituted analog with similar reactivity but different halogen properties.

Uniqueness

1-[(2-Chloroethyl)sulfinyl]octane is unique due to its specific combination of a sulfinyl group and a chloroethyl substituent. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C10H21ClOS

Molecular Weight

224.79 g/mol

IUPAC Name

1-(2-chloroethylsulfinyl)octane

InChI

InChI=1S/C10H21ClOS/c1-2-3-4-5-6-7-9-13(12)10-8-11/h2-10H2,1H3

InChI Key

LFGJRPHZVVHKAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)CCCl

Origin of Product

United States

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